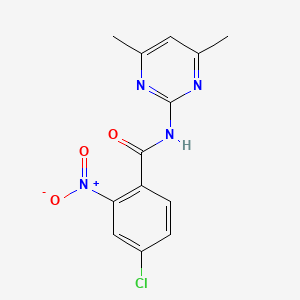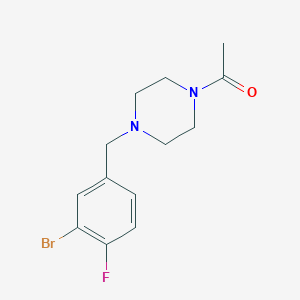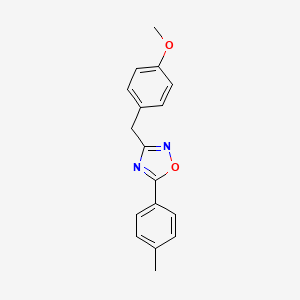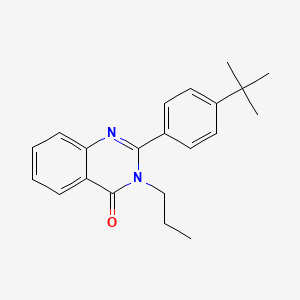
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide (CDNB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide inhibits GSTs by forming a covalent bond with the active site cysteine residue of the enzyme. This reaction irreversibly inactivates the enzyme, leading to a decrease in GST activity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to be a competitive inhibitor of GSTs, as it competes with glutathione for binding to the enzyme.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is its high potency and selectivity as a GST inhibitor. It provides a reliable and reproducible measure of GST activity, which is important in many biochemical and pharmacological studies. However, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has some limitations as well. It is a relatively toxic compound and can induce oxidative stress and DNA damage in cells. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is not a specific inhibitor of GSTs, as it can also inhibit other enzymes such as epoxide hydrolases and peroxidases.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective GST inhibitors based on the structure of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. Another area of interest is the investigation of the role of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Finally, the potential use of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a biomarker for oxidative stress and DNA damage in vivo is an area of active research.
Méthodes De Synthèse
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is primarily used as a GST inhibitor in biochemical and pharmacological studies. It has been shown to inhibit various isoforms of GSTs, including GSTP1-1, GSTM1-1, and GSTA1-1, with high potency and selectivity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is often used as a positive control in GST activity assays, as it provides a reliable and reproducible measure of GST inhibition.
Propriétés
IUPAC Name |
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)10-4-3-9(14)6-11(10)18(20)21/h3-6H,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGKEHHEATUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)

